

An In-depth Technical Guide to m-PEG7-thiol: Properties, Protocols, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Abstract

m-PEG7-thiol is a discrete polyethylene glycol (PEG) derivative that plays a pivotal role in modern bioconjugation and drug delivery strategies. Its defined structure, featuring a methoxy-terminated heptameric PEG chain and a reactive thiol group, offers a unique combination of hydrophilicity, biocompatibility, and versatile reactivity. This guide provides a comprehensive overview of the physicochemical properties, experimental characterization protocols, and key applications of **m-PEG7-thiol**, serving as a technical resource for researchers in drug development, materials science, and biotechnology.

Core Properties of m-PEG7-thiol

m-PEG7-thiol, systematically named 2-[2-[2-[2-[2-(2-

methoxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol, is a monodisperse PEG linker. [1] Unlike traditional polydisperse PEG polymers, its defined molecular weight and structure ensure batch-to-batch consistency and predictable behavior in conjugation reactions.

Physicochemical Data

The following table summarizes the key quantitative properties of **m-PEG7-thiol** compiled from various sources.



Property	Value	Reference(s)
CAS Number	651042-82-9	[1][2][3]
Molecular Formula	C15H32O7S	[1][2][3]
Molecular Weight	356.48 g/mol	[1][2]
Appearance	Colorless Liquid or Solid	[3]
Purity	Typically ≥95%	[2][3]
Solubility	High water solubility; Soluble in DMSO, DMF, and most organic solvents.	[1]
Storage Conditions	Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store under inert gas and protect from light. [4][5]	[4][5]
Topological Polar Surface Area (TPSA)	64.61 Ų	[2]
logP	0.6622	[2]
Rotatable Bonds	20	[2]

Chemical Reactivity

The terminal thiol (-SH) group is the key functional moiety of **m-PEG7-thiol**, dictating its utility in bioconjugation. This sulfhydryl group exhibits high reactivity towards specific functional groups, enabling the formation of stable covalent bonds.

• Thiol-Maleimide Michael Addition: This is the most prominent reaction involving **m-PEG7-thiol**. The thiol group undergoes a Michael addition reaction with a maleimide group, typically found on proteins or other molecules, to form a stable thioether linkage.[1] This reaction is highly efficient and proceeds readily at neutral to slightly basic pH (pH 6.5-7.5).[6]



- Thiol-Ene Reaction: The thiol group can participate in radical-mediated thiol-ene "click" chemistry reactions with molecules containing alkene (ene) functionalities, often initiated by light (photoclick chemistry).
- Disulfide Bond Formation: Under oxidative conditions or in the presence of pyridyl disulfide groups, the thiol can form disulfide bonds (-S-S-). These bonds are cleavable under reducing conditions, a property exploited in controlled-release drug delivery systems.
- Surface Binding: The thiol group has a strong affinity for noble metal surfaces, such as gold, silver, and quantum dots, forming stable metal-sulfur bonds.[3] This property is extensively used for the surface modification of nanoparticles and biosensors.[3]

Experimental Protocols

This section provides detailed methodologies for the characterization and application of **m-PEG7-thiol**.

Synthesis and Purification

The synthesis of **m-PEG7-thiol** is a multi-step process that is typically performed by specialized chemical suppliers. A general workflow is outlined below.



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A generalized workflow for the synthesis and purification of **m-PEG7-thiol**.

A detailed enzymatic synthesis approach for PEG-thiols has also been described, involving the transesterification of methyl 3-mercaptopropionate with PEG using Candida antarctica Lipase B (CALB) under solvent-less conditions.[8]

Purification Protocol (General):



- Reaction Quenching: After the reaction is complete, quench the reaction mixture with a suitable reagent (e.g., water or a mild acid).
- Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer sequentially with water and brine.
- Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
- Chromatography: Purify the crude product by column chromatography on silica gel, using a
 gradient of methanol in dichloromethane or ethyl acetate as the eluent. Alternatively,
 reversed-phase HPLC can be used for high-purity applications.

Characterization Protocols

¹H NMR is a crucial technique to confirm the structure of **m-PEG7-thiol** and assess its purity.

Sample Preparation:

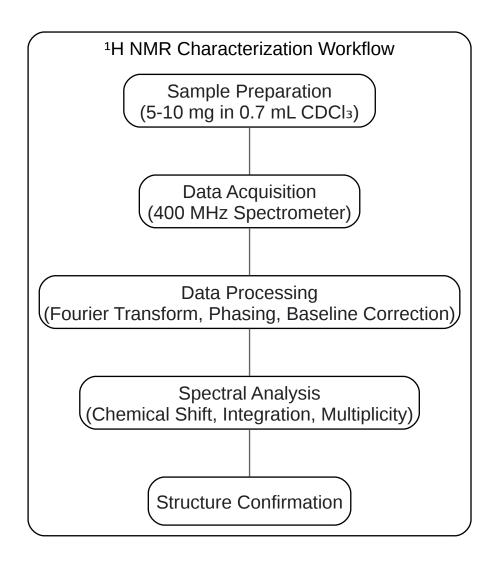
- Dissolve 5-10 mg of m-PEG7-thiol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition (Example):

- Instrument: 400 MHz NMR Spectrometer
- Solvent: CDCl₃
- Typical Chemical Shifts (δ, ppm):
 - ~3.64 ppm (s, large): Methylene protons of the PEG backbone (-O-CH₂-CH₂-O-).
 - ~3.38 ppm (s): Methoxy group protons (CH₃-O-).
 - ~2.85 ppm (t): Methylene protons adjacent to the thiol group (-CH₂-SH).



~1.5-1.6 ppm (t): Thiol proton (-SH). The integration of this peak can be variable and it
may exchange with residual water in the solvent.



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Workflow for NMR characterization of **m-PEG7-thiol**.

Mass spectrometry is used to confirm the molecular weight of **m-PEG7-thiol**. Electrospray ionization (ESI) is a common technique for this purpose.

Sample Preparation:

Prepare a stock solution of m-PEG7-thiol in a suitable solvent (e.g., methanol or acetonitrile)
at a concentration of approximately 1 mg/mL.



 Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Data Acquisition (Example):

- Instrument: ESI-Time of Flight (ESI-TOF) or Quadrupole-TOF (Q-TOF) Mass Spectrometer.
- Ionization Mode: Positive ion mode.
- Expected Ions: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 357.49. Adducts with sodium [M+Na]⁺ at m/z 379.47 and potassium [M+K]⁺ at m/z 395.45 may also be present.

HPLC is used to assess the purity of **m-PEG7-thiol**.

Methodology (Example):

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
- Mobile Phase B: Acetonitrile with 0.1% TFA.
- Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 214 nm or Evaporative Light Scattering Detector (ELSD).
- Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Bioconjugation Protocols

This protocol describes the conjugation of **m-PEG7-thiol** to a maleimide-functionalized protein.

Materials:

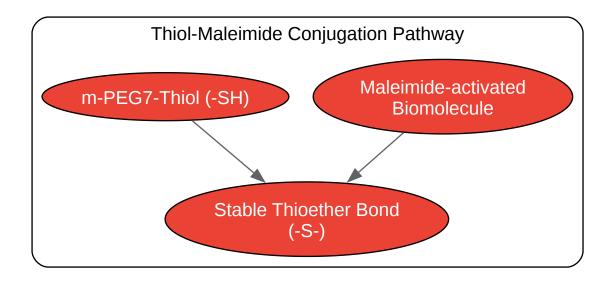
Maleimide-activated protein in a thiol-free buffer (e.g., PBS, pH 7.2-7.5).



- m-PEG7-thiol.
- Degassed buffers.

Procedure:

- Dissolve the maleimide-activated protein in the conjugation buffer to a concentration of 1-10 mg/mL.
- Dissolve **m-PEG7-thiol** in the conjugation buffer.
- Add a 10- to 20-fold molar excess of m-PEG7-thiol to the protein solution.[6][7]
- React for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.[6][7]
- Purify the resulting PEGylated protein using size exclusion chromatography (SEC) or dialysis to remove unreacted m-PEG7-thiol.[6]



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Reaction scheme of thiol-maleimide conjugation.

This protocol outlines the functionalization of gold nanoparticles (AuNPs) with **m-PEG7-thiol**.

Materials:



- Aqueous suspension of citrate-capped AuNPs.
- m-PEG7-thiol.
- Phosphate buffer.

Procedure:

- Prepare a stock solution of **m-PEG7-thiol** in deionized water or phosphate buffer.
- Add an excess of the m-PEG7-thiol solution to the AuNP suspension (a common ratio is >3
 x 10⁴ m-PEG7-thiol molecules per nanoparticle).[9]
- Stir the mixture overnight at room temperature.[9]
- Purify the PEGylated AuNPs by centrifugation. Remove the supernatant containing excess m-PEG7-thiol and resuspend the nanoparticle pellet in fresh buffer. Repeat this washing step 2-3 times.[9]

Applications in Research and Drug Development

The unique properties of **m-PEG7-thiol** make it a valuable tool in several advanced applications.

- PROTACs: m-PEG7-thiol is widely used as a flexible, hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG linker connects the target-binding and ligase-binding moieties.
- Drug Delivery: The PEG chain enhances the solubility and stability of conjugated drugs, reduces their immunogenicity, and prolongs their circulation half-life.[1] The thiol group allows for conjugation to drug carriers like nanoparticles and liposomes.
- Surface Modification: m-PEG7-thiol is used to create biocompatible and protein-repellent surfaces on medical devices, biosensors, and nanoparticles.[1] This "stealth" coating minimizes non-specific protein adsorption and reduces immune responses.



 Hydrogel Formation: As a component in hydrogel synthesis, m-PEG7-thiol can form crosslinked networks through reactions like thiol-maleimide chemistry, which are used in tissue engineering and as matrices for controlled drug release.[1]

Safety and Handling

Based on available Safety Data Sheets (SDS), **m-PEG7-thiol** is considered harmful if swallowed and very toxic to aquatic life with long-lasting effects.[10] It may cause skin and serious eye irritation, as well as respiratory irritation.[11]

Handling Precautions:

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]
- Handle in a well-ventilated area or a fume hood to avoid inhalation.[10]
- Avoid contact with skin and eyes.[10]
- Wash hands thoroughly after handling.[10]
- Store properly at -20°C for long-term stability, away from oxidizing agents.[10]

Conclusion

m-PEG7-thiol is a well-defined, versatile chemical tool with significant applications in the life sciences. Its discrete nature provides a level of precision unattainable with traditional polydisperse PEGs, making it an ideal component for the rational design of sophisticated bioconjugates, drug delivery systems, and advanced materials. This guide has provided the core properties, detailed experimental protocols, and an overview of the applications of **m-PEG7-thiol** to support its effective use in research and development.

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